4-bromo-1-methyl-5-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

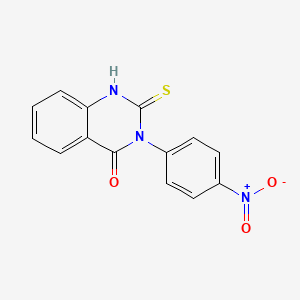

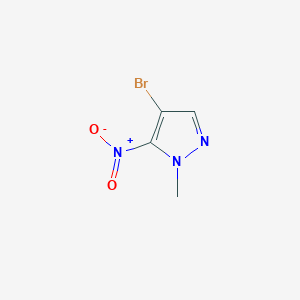

“4-bromo-1-methyl-5-nitro-1H-pyrazole” is a chemical compound with the molecular formula C4H5BrN2 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles .

Synthesis Analysis

Pyrazoles, including “4-bromo-1-methyl-5-nitro-1H-pyrazole”, can be synthesized through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride. The resulting pyrazoline intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis

The molecular weight of “4-bromo-1-methyl-5-nitro-1H-pyrazole” is 161.00 . The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-1-methyl-5-nitro-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-bromopyrazole has been reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

“4-bromo-1-methyl-5-nitro-1H-pyrazole” is a liquid at room temperature. It has a refractive index of 1.531 and a density of 1.558 g/mL at 25 °C. It boils at 185-188 °C under normal atmospheric pressure .科学的研究の応用

Synthesis of 1,4′-bipyrazoles

- Scientific Field: Organic Chemistry

- Application Summary: 4-Bromopyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Preparation of Solid Hexacoordinate Complexes

- Scientific Field: Inorganic Chemistry

- Application Summary: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides

- Scientific Field: Organic Chemistry

- Application Summary: A series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized using a convenient and high-yielding method .

- Methods of Application: The process involved the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of Functionalized Pyrazoles

- Scientific Field: Organic Chemistry

- Application Summary: A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of 1,3,5-Substituted Pyrazoles

- Scientific Field: Organic Chemistry

- Application Summary: The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .

- Methods of Application: Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of N-Arylpyrazoles

- Scientific Field: Organic Chemistry

- Application Summary: A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of Pyrazoles via [3 + 2] Cycloaddition

- Scientific Field: Organic Chemistry

- Application Summary: A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of Pyrazoles via Oxidative Cyclization

- Scientific Field: Organic Chemistry

- Application Summary: A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

- Methods of Application: The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of N-Arylpyrazoles via Palladium-Catalyzed Coupling

- Scientific Field: Organic Chemistry

- Application Summary: A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Safety And Hazards

将来の方向性

The future directions for “4-bromo-1-methyl-5-nitro-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their diverse pharmacological activities. Given their wide range of biological effects, these compounds could be studied for potential applications in medicine, agriculture, and other fields .

特性

IUPAC Name |

4-bromo-1-methyl-5-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGHSCAAADKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361036 |

Source

|

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-methyl-5-nitro-1H-pyrazole | |

CAS RN |

89607-11-4 |

Source

|

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)